molecular formula C10H7ClN2O2 B2985284 Methyl 1-chloro-2,7-naphthyridine-3-carboxylate CAS No. 1250443-81-2

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate

Cat. No.: B2985284
CAS No.: 1250443-81-2
M. Wt: 222.63
InChI Key: MPTLYZXPSWAJOZ-UHFFFAOYSA-N
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Description

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate ( 1250443-81-2) is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a naphthyridine core, a privileged scaffold in pharmacology known for its diverse biological activities. The presence of both a carboxylate ester and a reactive chlorine atom on the heteroaromatic system makes it a valuable precursor for the synthesis of more complex molecules, particularly through nucleophilic substitution and functional group transformations. Naphthyridine derivatives are extensively investigated for their potent antimicrobial properties, serving as the core structure for several classes of antibiotics. The 1,7-naphthyridine isomer is a key scaffold for developing novel therapeutic agents, and this specific methyl ester derivative serves as a critical synthetic intermediate in constructing such compounds . Its structure is ideally suited for exploring structure-activity relationships (SAR) aimed at combating the growing problem of antimicrobial resistance . Researchers utilize this building block to create analogs that inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication . Beyond antimicrobial applications, naphthyridine-based compounds show promise in other therapeutic areas, including as antihistaminic agents and phosphodiesterase inhibitors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data sheets for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-chloro-2,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)8-4-6-2-3-12-5-7(6)9(11)13-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTLYZXPSWAJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C=NC=CC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-chloro-2,7-naphthyridine-3-carboxylate typically involves the reaction of 2-chloro-3-cyanopyridine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group is replaced by a carboxylate group, followed by cyclization to form the naphthyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of naphthyridine-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 1-chloro-2,7-naphthyridine-3-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and the derivatives of the compound used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Methyl 1-Chloro-2,7-Naphthyridine-3-Carboxylate and Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
This compound 2,7-Naphthyridine Cl (C1), COOMe (C3) C₁₀H₇ClN₂O₂ 222.63 Intermediate for drug synthesis
Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate 2,7-Naphthyridine Cl (C1), COOEt (C3) C₁₁H₉ClN₂O₂ 236.66 Longer ester chain; slower hydrolysis
Ethyl 7-chloro-1,8-naphthyridine-3-carboxylate 1,8-Naphthyridine Cl (C7), COOEt (C3) C₁₁H₉ClN₂O₂ 236.66 Antibacterial lead optimization
Methyl 2-chloro-1,7-naphthyridine-3-carboxylate 1,7-Naphthyridine Cl (C2), COOMe (C3) C₁₀H₇ClN₂O₂ 222.63 Chlorine position affects reactivity
Methyl 7-bromo-1,5-naphthyridine-3-carboxylate 1,5-Naphthyridine Br (C7), COOMe (C3) C₁₀H₇BrN₂O₂ 267.08 Bromine enhances electrophilicity
Ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate 2,7-Naphthyridine Indole-ethyl (C2), COOEt (C3) C₂₁H₁₉N₃O₃ 361.39 Bulky substituent; potential CNS activity
Physicochemical Properties
  • Solubility : Methyl esters (e.g., this compound) are more lipophilic than their carboxylic acid counterparts, favoring blood-brain barrier penetration. Ethyl esters balance lipophilicity and hydrolytic stability .
  • Thermal Stability : Chlorine substituents increase thermal stability compared to oxo or hydroxyl analogues, as seen in ethyl 1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate .

Biological Activity

Methyl 1-chloro-2,7-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

This compound possesses the molecular formula C10H8ClN2O2 and a molecular weight of approximately 222.63 g/mol. The structure features a naphthyridine core with a chlorine atom and a carboxylate group at specific positions, which contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Nucleophilic Substitution : The chlorine atom can be substituted with various nucleophiles, allowing for the creation of diverse derivatives.
  • Oxidation and Reduction Reactions : These reactions enable the formation of naphthyridine oxides and amine derivatives, respectively.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives show MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
  • Biofilm Inhibition : The compound has shown significant potential in inhibiting biofilm formation, outperforming traditional antibiotics like ciprofloxacin in certain assays .

Anticancer Activity

The compound's anticancer properties are attributed to its ability to interact with DNA and proteins, disrupting normal cellular functions. Mechanisms include:

  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.
  • Inhibition of Key Enzymes : Compounds derived from this compound have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase .

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated various derivatives of naphthyridine for their antimicrobial properties, highlighting the superior activity of specific compounds against resistant strains. The results indicated that some derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with other antibiotics .
  • Anticancer Research :
    • Another investigation focused on the anticancer potential of this compound derivatives. The study reported significant cytotoxicity against several cancer cell lines, suggesting that these compounds could serve as leads for developing new cancer therapies .

The biological activity of this compound is primarily mediated through its interaction with molecular targets such as:

  • DNA Binding : The compound can intercalate into DNA strands, leading to disruption in replication and transcription processes.
  • Protein Interaction : By binding to proteins involved in cellular signaling pathways, it can alter their function and trigger apoptosis in cancer cells.

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 1-chloro-2,7-naphthyridine-3-carboxylate?

this compound is typically synthesized via nucleophilic substitution or ring-expansion reactions. For example, derivatives of 2,7-naphthyridine can be synthesized by reacting pyrrolo[3,4-c]pyridine precursors (e.g., 2-methoxycarbonylmethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione) under basic conditions (e.g., MeONa/MeOH at 100°C), leading to ring expansion and subsequent functionalization . Substitution reactions with chlorinating agents (e.g., POCl₃ or PCl₅) are often used to introduce the chloro group at the 1-position. Reaction optimization should focus on temperature control (<100°C) and stoichiometric ratios to minimize side products like hydrolysis intermediates .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP (for visualization) are widely used to analyze anisotropic displacement parameters and validate bond lengths/angles . For non-crystalline samples, high-resolution NMR (¹H/¹³C) and LC-MS are employed. The methyl ester group typically appears as a singlet at ~3.9 ppm in ¹H NMR, while the chloro substituent affects aromatic proton splitting patterns in the naphthyridine core .

Q. What precautions are necessary for handling and storing this compound?

Due to its potential hydrolytic sensitivity, the compound should be stored under inert atmospheres (argon or nitrogen) at room temperature. Avoid exposure to moisture or strong bases, which may cleave the ester group. Use anhydrous solvents (e.g., dried DCM or THF) during reactions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in drug discovery?

Systematic SAR studies involve modifying substituents at the 1-chloro, 3-carboxylate, and 7-positions. For example:

  • Replacing the chloro group with fluorinated or alkyl chains alters electronic properties and bioavailability.
  • Ester-to-amide conversion (via hydrolysis) enhances polarity, impacting membrane permeability .
    Biological assays (e.g., enzyme inhibition or cell viability tests) should correlate structural changes with activity. Computational docking (e.g., using AutoDock Vina) can predict binding affinities to targets like DNA topoisomerases or kinase domains .

Q. How can contradictions in crystallographic data (e.g., anisotropic displacement anomalies) be resolved?

Discrepancies in displacement parameters or bond lengths may arise from crystal twinning or disorder. Use cross-validation tools:

  • Compare refinement results across multiple software (SHELXL vs. OLEX2).
  • Apply the RIGU (Rigid-Body Restraints) method in SHELXL to model disordered regions.
  • Validate hydrogen-bonding networks using Mercury (CCDC) to ensure geometric plausibility .

Q. What in vitro models are suitable for assessing the compound’s toxicity profile?

  • Hepatotoxicity : Use primary hepatocytes or HepG2 cells, monitoring ATP depletion and CYP450 inhibition.
  • Genotoxicity : Ames tests (bacterial reverse mutation assay) or Comet assays (DNA strand breaks in mammalian cells).
  • Reference toxicological databases (e.g., EPA’s ToxCast) for structural analogs like naphthalene derivatives to predict endpoints .

Q. What mechanistic insights exist for the hydrolysis of the methyl ester group under physiological conditions?

Kinetic studies in buffer solutions (pH 7.4, 37°C) reveal pseudo-first-order hydrolysis kinetics. The reaction proceeds via nucleophilic attack by water or hydroxide ions, forming the carboxylic acid derivative. Use LC-MS to track hydrolysis intermediates and DFT calculations (e.g., Gaussian) to model transition states. Steric hindrance from the naphthyridine ring slows hydrolysis compared to simpler esters .

Q. How can regioselectivity challenges in substitution reactions at the 1-position be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) at the 3-carboxylate to steer electrophilic substitution.
  • Catalytic systems : Use Pd-catalyzed C-H activation for late-stage functionalization, leveraging the electron-deficient naphthyridine core.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance chloride displacement efficiency .

Methodological Tools and Resources

  • Crystallography : SHELX suite (structure solution/refinement), ORTEP-3 (visualization), and PLATON (validation) .
  • Spectroscopy : Bruker Avance III HD (NMR), Agilent Q-TOF (LC-MS).
  • Computational : Gaussian (DFT), AutoDock Vina (molecular docking).

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